Comparison of Key Physicochemical Properties: Ethyl vs. Methyl 5-Methylsalicylate
Ethyl 2-hydroxy-5-methylbenzoate is differentiated from its closest structural analog, methyl 5-methylsalicylate (methyl 2-hydroxy-5-methylbenzoate, CAS 22717-57-3), by its higher lipophilicity and altered volatility. The ethyl ester has a calculated XLogP3 of 3.5, which is higher than the predicted XLogP3 for its methyl ester analog (estimated at ~2.9-3.0) [1][2]. This difference in lipophilicity directly impacts its solubility profile and its ability to partition into non-polar environments. The boiling point of the ethyl ester is 251 °C, a value that is distinct and higher than that of the methyl ester, which is a liquid at room temperature with a lower boiling point [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methyl 5-methylsalicylate (estimated) |
| Quantified Difference | Target compound is more lipophilic (estimated +0.5 to +0.6 units) |
| Conditions | Computed property based on molecular structure (PubChem) [1] |
Why This Matters
For applications like drug design or membrane permeation assays, a higher logP value is a critical selection criterion, making the ethyl ester the preferred choice when enhanced lipophilicity is required.
- [1] PubChem. (2026). Ethyl 5-methylsalicylate. National Center for Biotechnology Information. Retrieved from PubChem Compound Database; CID=118629. View Source
- [2] Methyl 2-hydroxy-5-methylbenzoate. (n.d.). CAS Common Chemistry. American Chemical Society. View Source
